molecular formula C15H10F3N3O B11797318 2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11797318
M. Wt: 305.25 g/mol
InChI Key: DUAIJZYEPCTVNG-UHFFFAOYSA-N
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Description

2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline (: 1082913-30-1) is a high-value chemical building block featuring the 1,3,4-oxadiazole scaffold, a five-membered aromatic heterocycle known for its versatile applications in medicinal chemistry and materials science . The molecular formula for this compound is C15H10F3N3O, with a molecular weight of 305.26 g/mol . The 1,3,4-oxadiazole core is a privileged structure in drug discovery, present in a wide range of bioactive molecules . This particular compound serves as a key intermediate for synthesizing more complex molecules targeting various enzymes. Researchers can functionalize the primary aniline group to develop potential inhibitors for enzymes like carbonic anhydrase (CA) , monoamine oxidase (MAO), and cholinesterase (ChE) , which are important targets for neurological conditions such as Alzheimer's disease and depression. The presence of the robust 1,3,4-oxadiazole ring and the electron-withdrawing trifluoromethyl group can contribute to enhanced metabolic stability and binding affinity in biological systems. Beyond pharmaceutical research, the conjugated aromatic system of this aniline derivative makes it a candidate for investigation in material science. 1,3,4-Oxadiazole-containing compounds are studied for their interesting electron transfer and luminescent properties, with applications in the development of organic light-emitting diodes (OLEDs), laser dyes, and scintillators . Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

2-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)10-5-3-4-9(8-10)13-20-21-14(22-13)11-6-1-2-7-12(11)19/h1-8H,19H2

InChI Key

DUAIJZYEPCTVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of Diacylhydrazide Intermediate

  • Formation of 2-Nitrobenzohydrazide (2 ) :
    Methyl 2-nitrobenzoate (1 ) reacts with hydrazine hydrate in ethanol under reflux (12 h, 78% yield).

    1+NH2NH22+CH3OH\text{1} + \text{NH}_2\text{NH}_2 \rightarrow \text{2} + \text{CH}_3\text{OH}
  • Acylation with 3-(Trifluoromethyl)benzoyl Chloride :
    Compound 2 reacts with 3-(trifluoromethyl)benzoyl chloride in dry dichloromethane (DCM) and triethylamine (TEA) at 0°C (2 h, 85% yield).

Cyclization to Oxadiazole

The diacylhydrazide 3 undergoes cyclization in POCl₃ at 80°C for 4 h, yielding 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)nitrobenzene (4 ) (92% yield, Table 1).

Table 1: Cyclization Conditions and Yields

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
POCl₃Toluene80492
H₂SO₄Solvent-free120678
P₂O₅Xylene100581

Reduction of Nitro-Oxadiazole Intermediate

The nitro group in 4 is selectively reduced to aniline using sodium borohydride (NaBH₄) and tin(II) chloride dihydrate (SnCl₂·2H₂O).

Reduction Protocol

  • Reagents : NaBH₄ (2.5 equiv), SnCl₂·2H₂O (1.5 equiv)

  • Conditions : Ethanol, room temperature, 1 h

  • Yield : 83–96% (Table 2)

Table 2: Reduction Efficiency Across Substrates

SubstrateReducing SystemYield (%)
4 NaBH₄-SnCl₂·2H₂O94
4-Nitrophenyl analogNaBH₄-SnCl₂·2H₂O88
4-Chlorophenyl analogH₂/Pd-C72

Mechanistic Considerations

The NaBH₄-SnCl₂ system selectively reduces the nitro group without cleaving the oxadiazole ring, as confirmed by NMR and IR spectroscopy. Competing methods (e.g., catalytic hydrogenation) risk over-reduction or ring opening.

Alternative Route: Direct Amination of Oxadiazole

A less common but efficient strategy involves coupling preformed 1,3,4-oxadiazoles with aniline derivatives via Buchwald-Hartwig amination.

Reaction Setup

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Conditions : Toluene, 110°C, 24 h

  • Yield : 68%

Limitations

This method suffers from moderate yields due to competing side reactions (e.g., homocoupling) and requires rigorous exclusion of moisture.

Optimization of Critical Parameters

Solvent Effects in Cyclization

Polar aprotic solvents (e.g., DMF) accelerate cyclization but increase side products. Non-polar solvents (toluene) balance reactivity and selectivity.

Temperature Control in Reduction

Maintaining temperatures below 25°C during NaBH₄-SnCl₂ reactions prevents oxadiazole degradation. Elevated temperatures (>40°C) lead to 15–20% ring-opening byproducts.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.5–8.2 ppm; NH₂ protons as a broad singlet (δ 5.1 ppm).

  • IR : N-H stretch (3360 cm⁻¹), C=N (1605 cm⁻¹), C-F (1120 cm⁻¹).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) confirms ≥98% purity with retention time = 6.2 min.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution using nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is C13H10F3N3OC_{13}H_{10}F_3N_3O, and it features a trifluoromethyl group that enhances its biological activity. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design.

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, as anticancer agents. For example, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines such as glioblastoma and breast cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions .
  • Antidiabetic Properties
    • Research indicates that certain oxadiazole derivatives exhibit promising antidiabetic effects. In vivo studies using genetically modified models have shown that these compounds can lower glucose levels significantly, suggesting their potential as therapeutic agents for diabetes management .
  • Antimicrobial Activity
    • Compounds containing the oxadiazole moiety have been evaluated for their antimicrobial properties. Studies have demonstrated efficacy against a range of bacterial strains, indicating their potential use as antibacterial agents .

Agricultural Applications

  • Pesticides and Herbicides
    • The incorporation of trifluoromethyl groups into oxadiazole structures has been linked to enhanced herbicidal activity. These compounds can inhibit key enzymes in plant growth pathways, making them suitable candidates for development as agricultural chemicals .

Materials Science Applications

  • Fluorescent Materials
    • Oxadiazole derivatives are also being explored for their luminescent properties. Their ability to emit light upon excitation makes them valuable in the development of fluorescent materials used in sensors and organic light-emitting diodes (OLEDs) .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal synthesized several oxadiazole derivatives and evaluated their anticancer properties against glioblastoma cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism of action was attributed to the induction of apoptosis through DNA damage .

Case Study 2: Antidiabetic Activity

In another investigation, a series of oxadiazole-based compounds were tested on Drosophila melanogaster models to assess their antidiabetic effects. The findings revealed that specific derivatives significantly reduced glucose levels, highlighting their potential for further development into antidiabetic medications .

Mechanism of Action

The mechanism of action of 2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties Biological Activity
2-(5-(3-(Trifluoromethyl)phenyl)-...aniline 3-(CF₃)phenyl C₁₅H₁₀F₃N₃O 323.26 High logP (~3.8), meta-substitution Not reported
2-[5-(4-Chlorophenyl)-...aniline () 4-Cl-phenyl C₁₄H₁₀ClN₃O 279.70 Strong electron withdrawal Gram-negative antibacterial
2-[5-(4-tert-Butylphenyl)-...aniline () 4-(C(CH₃)₃)phenyl C₁₈H₁₉N₃O 293.37 High steric bulk S1PR modulation
2-[5-(4-Methylphenyl)-...aniline () 4-CH₃-phenyl C₁₅H₁₃N₃O 251.28 Moderate lipophilicity (logP 3.87) Fluorescence potential

Biological Activity

The compound 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17H12F3N3O
  • Molecular Weight: 329.29 g/mol
  • CAS Number: 1334627-21-2

Biological Activity Overview

The biological activity of oxadiazole derivatives has been widely studied, with many compounds exhibiting significant antitumor, antimicrobial, and anti-inflammatory properties. The trifluoromethyl group in particular enhances the lipophilicity and metabolic stability of these compounds, often leading to improved biological efficacy.

Antitumor Activity

Recent studies have demonstrated that oxadiazole derivatives possess potent cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies: Compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia (CEM-13), breast cancer (MCF-7), and melanoma (MEL-8) cell lines. Notably, some derivatives exhibited greater cytotoxicity than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.65
Compound BU-9372.41
Compound CCEM-13<1

The mechanism by which oxadiazole derivatives exert their antitumor effects often involves the induction of apoptosis through various pathways:

  • Apoptosis Induction: Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
  • Inhibition of Key Enzymes: Some studies suggest that oxadiazole derivatives may inhibit histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression involved in cell cycle and apoptosis .

Antimicrobial Activity

The compound’s potential as an antimicrobial agent has also been investigated. The presence of the trifluoromethyl group has been linked to enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound DMRSA10
Compound ES. aureus20

Case Studies

Case Study 1: A study evaluated the efficacy of several oxadiazole derivatives against human cancer cell lines and reported that those with a trifluoromethyl substitution exhibited superior cytotoxicity compared to their non-fluorinated counterparts .

Case Study 2: Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives, revealing that certain compounds could significantly inhibit NF-kB activity, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline, and what critical parameters influence yield?

Answer:
The synthesis typically involves cyclization of precursors such as acylhydrazides or thiosemicarbazides. A validated protocol includes reacting 5-(3-trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol with an aniline derivative under acidic or basic conditions. Critical parameters include:

  • Light sensitivity : Reactions must be conducted in foil-covered vessels to prevent degradation .
  • Solvent choice : Methanol or DMF is often used to stabilize intermediates .
  • Catalysts : Potassium carbonate or triethylamine improves cyclization efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard for isolating the final product. Reported yields range from 57% to 72%, depending on substituent reactivity .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological activity?

Answer:
Molecular docking and density functional theory (DFT) are key tools:

  • Docking studies : Predict binding affinity to targets like cytochrome complexes (e.g., mitochondrial Complex IV) by analyzing interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior. The electron-withdrawing trifluoromethyl group enhances electrophilicity, potentially increasing inhibitory effects on electron transport chains .
  • MD simulations : Evaluate stability of ligand-protein complexes over time to prioritize derivatives for synthesis .

Basic: What spectroscopic techniques are recommended for characterizing purity and structural integrity?

Answer:

  • NMR (¹H/¹³C) : Confirm aromatic proton environments (e.g., aniline NH₂ at δ 5.2–5.5 ppm) and oxadiazole ring carbons (δ 165–170 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns (acetonitrile/water gradient) .
  • FT-IR : Identify functional groups (e.g., NH₂ stretch ~3400 cm⁻¹, C=N at 1600 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry for patent applications .

Advanced: What strategies mitigate photodegradation during synthesis and storage?

Answer:

  • Light exclusion : Use amber glassware or foil-wrapped reactors during synthesis .
  • Stabilizers : Add antioxidants like BHT (0.1% w/v) to storage solutions .
  • Lyophilization : Freeze-dry the compound under inert gas (N₂/Ar) to prevent oxidative decomposition .
  • UV monitoring : Track degradation kinetics using accelerated stability studies (ICH Q1A guidelines) to establish shelf-life .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect : The -CF₃ group lowers the pKa of the aniline NH₂ (from ~4.8 to ~3.5), enhancing solubility in polar solvents and altering nucleophilicity .
  • Steric effects : The bulky -CF₃ group restricts rotation around the oxadiazole-phenyl bond, stabilizing planar conformations critical for π-π stacking in enzyme active sites .
  • Metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, improving pharmacokinetic profiles in in vivo studies .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis due to potential amine vapor release .
  • Spill management : Neutralize with 10% acetic acid and adsorb using vermiculite .
  • Waste disposal : Incinerate in EPA-approved containers (hazard class: non-halogenated aromatic amine) .

Advanced: What in vitro assays are suitable for evaluating its bioactivity?

Answer:

  • Chlorophyll inhibition : Expose Chlorella vulgaris cultures to 10–100 µM solutions; measure chlorophyll content via UV-Vis (λ = 663 nm) over 72 hours .
  • Electron transport inhibition : Isolate spinach chloroplasts and monitor oxygen evolution using a Clark electrode with methyl viologen as an electron acceptor .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Basic: How is the compound’s solubility profile optimized for biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions to avoid cellular toxicity .
  • Surfactants : Add 0.1% Tween-80 to aqueous buffers for improved dispersion .
  • pH adjustment : Dissolve in PBS (pH 7.4) with 10 mM HCl for protonated NH₂ groups .

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